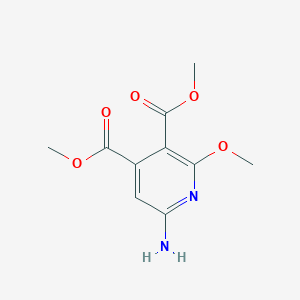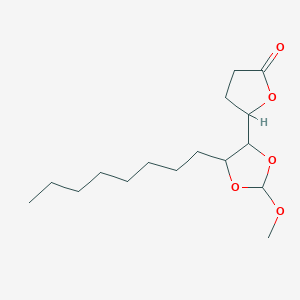
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-YL)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one is a chemical compound known for its unique structure and properties
准备方法
The synthesis of 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one typically involves the reaction of octyl-substituted dioxolane with oxolanone under specific conditions. The process may include steps such as esterification, cyclization, and purification to obtain the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
化学反应分析
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation
科学研究应用
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, coatings, and other industrial materials
作用机制
The mechanism of action of 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
相似化合物的比较
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one can be compared with similar compounds such as:
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Known for its use in organic synthesis and as a building block for more complex molecules.
1,3-Dioxolan-2-one, 4,5-bis(2,2-dioxido-1,3,2-dioxathiolan-4-yl): Used in various chemical applications due to its unique structure and reactivity
属性
CAS 编号 |
144576-26-1 |
|---|---|
分子式 |
C16H28O5 |
分子量 |
300.39 g/mol |
IUPAC 名称 |
5-(2-methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one |
InChI |
InChI=1S/C16H28O5/c1-3-4-5-6-7-8-9-12-15(21-16(18-2)20-12)13-10-11-14(17)19-13/h12-13,15-16H,3-11H2,1-2H3 |
InChI 键 |
ZKBSBXXBEXCNEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1C(OC(O1)OC)C2CCC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


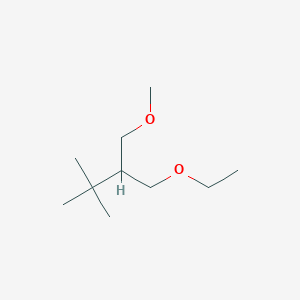
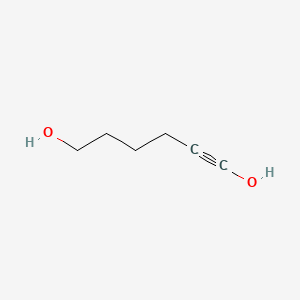
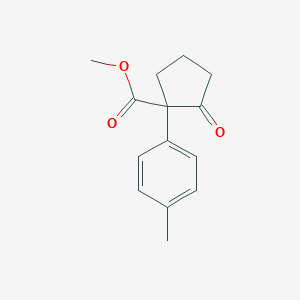
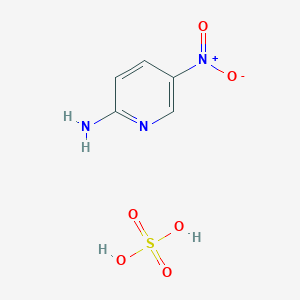

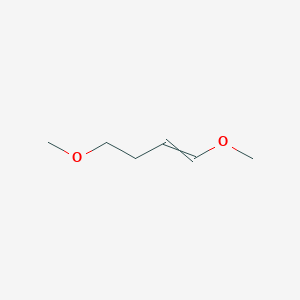
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
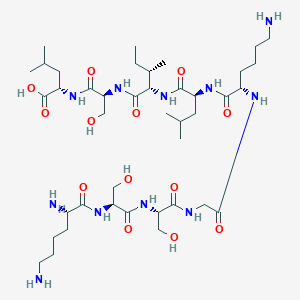
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
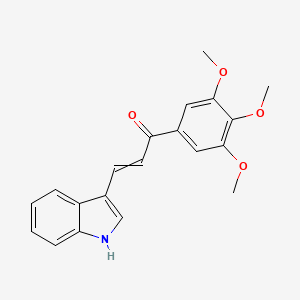
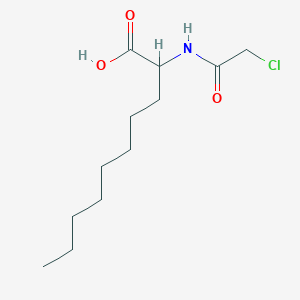
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
